molecular formula C7H3BrCl2F2O B1403913 1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene CAS No. 1417568-86-5

1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene

Cat. No. B1403913
M. Wt: 291.9 g/mol
InChI Key: QSQDMSUHKSDGCO-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene” is a complex organic compound. It is a derivative of bromochlorobenzene, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring .


Synthesis Analysis

Bromochlorobenzenes, including “1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene”, have been synthesized by various routes. For example, 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline, via diazotization followed by a Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene” is complex due to the presence of multiple halogens and a methoxy group attached to the benzene ring. The exact structure would require advanced computational chemistry tools for accurate determination .


Chemical Reactions Analysis

Bromochlorobenzenes, including “1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene”, can undergo various chemical reactions. For example, they can undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C, which is strongly accelerated by electron-withdrawing substituents . They can also participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene” would be similar to those of other bromochlorobenzenes. For example, 1-Bromo-2-chlorobenzene has a melting point of -13 °C and a boiling point of 203-205 °C .

Future Directions

The future directions for the study and use of “1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene” could include further exploration of its reactivity and potential applications in organic synthesis .

properties

IUPAC Name

1-bromo-2-chloro-3-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQDMSUHKSDGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-chloro-3-[chloro-(difluoro)methoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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